molecular formula C12H19NO2 B8409027 2,2-Dimethyl-6-morpholin-4-ylhex-4-ynal

2,2-Dimethyl-6-morpholin-4-ylhex-4-ynal

Cat. No. B8409027
M. Wt: 209.28 g/mol
InChI Key: LGBROXPWJBVNFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07973039B2

Procedure details

To a solution of oxalyl chloride (152 μl; 1.74 mmol) in DCM (4 mL) at −78° C. was added a solution of DMSO (237 μl; 3.34 mmol) in DCM (2 mL). The mixture was stirred for 5 min before the addition of a solution of 2,2-dimethyl-6-morpholin-4-ylhex-4-yn-1-ol (307 mg; 1.45 mmol) in DCM (2 mL). The mixture was stirred again at −78° C. for 15 min and TEA (1.05 mL) was added. It was then brought back to rt and stirred for 2 h. Water was added. Organic phase was washed with a saturated solution of NaHCO3 and brine. It was dried over magnesium sulfate, filtrated and concentrated to give the title compound as a colorless oil (303 mg, quantitative). 1H NMR (CDCl3) δ: 9.51 (s, 1H), 3.73 (m, 4H), 3.27 (m, 2H), 2.56 (m, 4H), 2.36 (m, 2H), 1.14 (s, 6H).
Quantity
152 μL
Type
reactant
Reaction Step One
Name
Quantity
237 μL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
2,2-dimethyl-6-morpholin-4-ylhex-4-yn-1-ol
Quantity
307 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
[Compound]
Name
TEA
Quantity
1.05 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[CH3:11][C:12]([CH3:25])([CH2:15][C:16]#[C:17][CH2:18][N:19]1[CH2:24][CH2:23][O:22][CH2:21][CH2:20]1)[CH2:13][OH:14].O>C(Cl)Cl>[CH3:11][C:12]([CH3:25])([CH2:15][C:16]#[C:17][CH2:18][N:19]1[CH2:24][CH2:23][O:22][CH2:21][CH2:20]1)[CH:13]=[O:14]

Inputs

Step One
Name
Quantity
152 μL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
237 μL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
2,2-dimethyl-6-morpholin-4-ylhex-4-yn-1-ol
Quantity
307 mg
Type
reactant
Smiles
CC(CO)(CC#CCN1CCOCC1)C
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
TEA
Quantity
1.05 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred again at −78° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then brought back to rt
STIRRING
Type
STIRRING
Details
stirred for 2 h
Duration
2 h
WASH
Type
WASH
Details
Organic phase was washed with a saturated solution of NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC(C=O)(CC#CCN1CCOCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 303 mg
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.